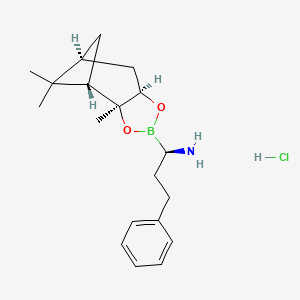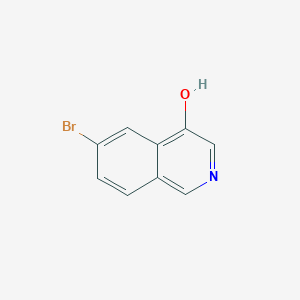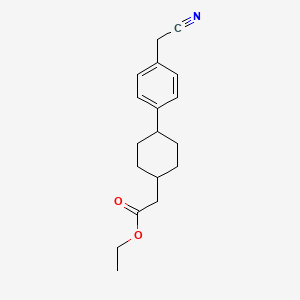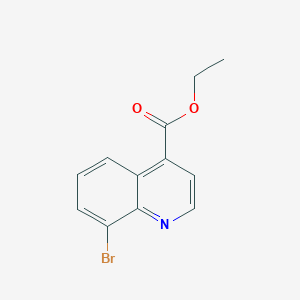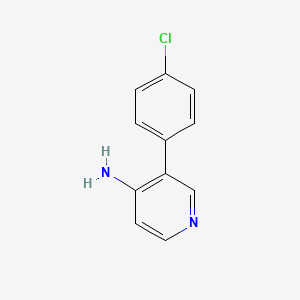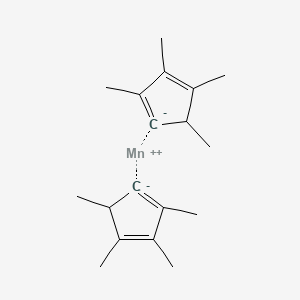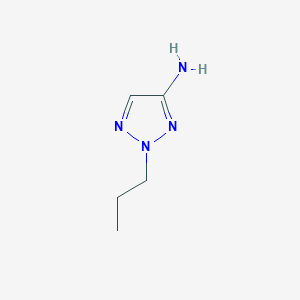
2-Propyl-2H-1,2,3-triazol-4-amine
Vue d'ensemble
Description
“2-Propyl-2H-1,2,3-triazol-4-amine” is a compound with the molecular formula C5H10N4. It has a molecular weight of 126.16 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,2,3-triazole compounds involves a Cu(I) catalyzed [3+2] dipolar cycloaddition . This process involves the reaction of N-substituted (prop-2-yn-1-yl)amines with azides .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C5H10N4/c1-2-3-9-7-4-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) .Chemical Reactions Analysis
Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 126.16 .Applications De Recherche Scientifique
Drug Discovery
Les triazoles sont largement utilisés dans la découverte de médicaments en raison de leurs activités biologiques diverses. Ils peuvent servir de structures de base pour le développement de nouveaux agents thérapeutiques possédant des propriétés antibactériennes, antivirales et anticancéreuses .
Organic Synthesis
En chimie organique, les triazoles sont précieux pour la construction d'architectures moléculaires complexes par le biais de réactions de chimie « click » .
Polymer Chemistry
Les triazoles peuvent être incorporés dans les polymères pour améliorer les propriétés des matériaux telles que la stabilité thermique et la résistance mécanique .
Supramolecular Chemistry
En raison de leur capacité à former des liaisons hydrogène, les triazoles sont utiles dans les assemblages supramoléculaires et peuvent contribuer à la conception de nouveaux capteurs moléculaires et interrupteurs .
Bioconjugation
Les triazoles sont utilisés dans les techniques de bioconjugaison pour fixer des biomolécules à divers substrats ou à des fins de marquage en imagerie par fluorescence .
Chemical Biology
En biologie chimique, les triazoles peuvent être utilisés comme sondes pour étudier les processus biologiques ou comme inhibiteurs pour moduler l'activité enzymatique .
Mécanisme D'action
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that the 1,2,3-triazole ring can interact with the amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Result of Action
It’s known that triazole derivatives can show a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Propyl-2H-1,2,3-triazol-4-amine. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented. Personal protective equipment should be used, and adequate ventilation should be ensured . Furthermore, these compounds are known to be highly unstable and prone to eliminate N2 to cyclize into other forms .
Analyse Biochimique
Biochemical Properties
2-Propyl-2H-1,2,3-triazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives, including this compound, have been shown to bind to enzymes such as topoisomerase IV and COVID-19 main protease, inhibiting their activity . These interactions are crucial for the compound’s antimicrobial and antiviral properties. Additionally, this compound can form hydrogen bonds and exhibit strong dipole moments, enhancing its binding affinity to various biomolecules .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives, including this compound, have been found to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . Moreover, this compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, inhibiting their activity and altering their function. For instance, this compound has been shown to inhibit the activity of topoisomerase IV by binding to its catalytic domain, preventing DNA replication and transcription . Additionally, this compound can interact with the COVID-19 main protease, inhibiting its activity and preventing viral replication . These interactions highlight the compound’s potential as an antimicrobial and antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and alter metabolite levels in cells . For instance, the compound can inhibit the activity of enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, enhancing cellular antioxidant capacity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in specific cellular compartments . For example, this compound has been shown to interact with transporters involved in drug efflux, influencing its intracellular concentration and distribution . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within cells, influencing its biological effects . For instance, this compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, modulating gene expression and cellular responses . Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular locations, enhancing its therapeutic potential .
Propriétés
IUPAC Name |
2-propyltriazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-9-7-4-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMORIMHDASOVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650872 | |
| Record name | 2-Propyl-2H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-91-7 | |
| Record name | 2-Propyl-2H-1,2,3-triazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-2H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


